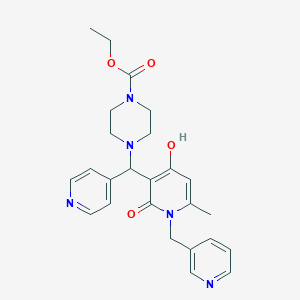
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate, a complex organic compound with the molecular formula C25H29N5O4 and a molecular weight of approximately 404.48 g/mol, has garnered attention for its potential biological activities. This compound features a piperazine ring and multiple pyridine derivatives, which contribute to its diverse pharmacological properties.
Synthesis and Structural Features
The synthesis of this compound typically involves several key reactions that allow for the production of the complex molecule while maintaining focus on yield and purity. The structural features include:
- Piperazine moiety : This contributes to the compound's interaction with various biological targets.
- Hydroxyl and carbonyl groups : These functional groups enhance its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving inhibition of specific enzymes related to cancer cell proliferation.
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, indicating that this compound may also exhibit efficacy against various pathogens.
Binding Affinity Studies
Studies focusing on the binding affinity of Ethyl 4-((4-hydroxy-6-methyl...) reveal interactions with several biological targets. For instance, it has been shown to bind effectively to serotonin receptors, which could implicate its use in psychiatric disorders.
Structure–Activity Relationship (SAR)
A comprehensive analysis of SAR has been conducted to understand how modifications to the piperazine and pyridine components affect biological activity. The following table summarizes findings from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)(4-hydroxy...) | Contains fluorophenyl group | Anticonvulsant activity |
| SLV313 | Activates serotonin receptors | Antipsychotic effects |
| Perampanel | Noncompetitive AMPA antagonist | Antiepileptic properties |
Ethyl 4-((4-hydroxy...) differs from these compounds due to its unique combination of piperazine and pyridine derivatives, enhancing its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .
Case Studies
Recent studies have focused on evaluating the in vivo effects of this compound in animal models. For instance:
- Antitumor Efficacy : In a study involving KARPAS-422 cells, the compound demonstrated robust antitumor activity, suggesting a mechanism involving inhibition of EZH2, a key player in cancer progression .
- Neuropharmacological Assessment : Behavioral studies in rodents indicated potential anxiolytic effects when administered at specific dosages, warranting further investigation into its application for anxiety disorders .
特性
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-pyridin-4-ylmethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-3-34-25(33)29-13-11-28(12-14-29)23(20-6-9-26-10-7-20)22-21(31)15-18(2)30(24(22)32)17-19-5-4-8-27-16-19/h4-10,15-16,23,31H,3,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYOJVTCBYJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













